2,2'-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine)

Description

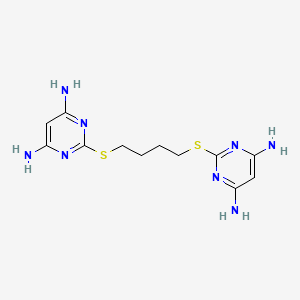

2,2'-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) is a pyrimidine-based compound featuring two 4,6-diaminopyrimidine moieties linked via a 1,4-butanediylbis(thio) group. The sulfur atoms in the thioether bridge enhance electron delocalization, while the amino groups on the pyrimidine rings contribute to hydrogen bonding and nucleophilic reactivity.

Properties

IUPAC Name |

2-[4-(4,6-diaminopyrimidin-2-yl)sulfanylbutylsulfanyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N8S2/c13-7-5-8(14)18-11(17-7)21-3-1-2-4-22-12-19-9(15)6-10(16)20-12/h5-6H,1-4H2,(H4,13,14,17,18)(H4,15,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMXWBXDJGYCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)SCCCCSC2=NC(=CC(=N2)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919044 | |

| Record name | 2,2'-(Butane-1,4-diyldisulfanediyl)bis(6-imino-1,6-dihydropyrimidin-4-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92629-37-3 | |

| Record name | 4,6-Pyrimidinediamine, 2,2'-(1,4-butanediylbis(thio))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092629373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Butane-1,4-diyldisulfanediyl)bis(6-imino-1,6-dihydropyrimidin-4-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) typically involves the reaction of 4,6-diaminopyrimidine with 1,4-dibromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of the pyrimidine displace the bromine atoms on the butane, forming the thioether linkages.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) can undergo various chemical reactions, including:

Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the pyrimidine rings or the thioether linkages.

Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Acylated or alkylated pyrimidine derivatives.

Scientific Research Applications

2,2’-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Pyrimidine Derivatives with Varied Substituents

4,4'-(1,4-Butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bismorpholine

- Structure: Contains morpholine substituents instead of amino groups on the pyrimidine rings.

- Key Differences: Morpholine introduces rigidity and reduced nucleophilicity compared to the amino groups in the target compound. This impacts solubility and biological interactions, as morpholine is less prone to hydrogen bonding .

- Applications : Likely used in polymer chemistry due to its steric bulk.

4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine

- Structure: Difluoromethoxy and methylthio substituents replace amino groups.

- Key Differences : The electron-withdrawing difluoromethoxy group reduces basicity and alters electronic properties, making this compound more lipophilic. The methylthio group enhances sulfur-mediated reactivity .

- Applications: Potential use in agrochemicals due to increased stability under oxidative conditions.

Compounds with Modified Linker Groups

1,4-Bis(2-chloroethylthio)butane (CAS 142868-93-7)

- Structure : Shares the 1,4-butanediylbis(thio) backbone but lacks pyrimidine rings, featuring chloroethyl groups instead.

- Key Differences : The absence of pyrimidine rings eliminates nitrogen-based interactions. Chloroethyl groups confer alkylating properties, making this compound highly reactive and toxic .

- Applications : Investigated as a chemical warfare agent precursor.

4,4'-[1,4-Butanediylbis(oxy)]diphenol

- Structure : Ether (O) linker replaces thioether (S).

- Key Differences: Ether linkages are less polarizable and more oxidation-resistant than thioethers. The phenolic hydroxyl groups enable strong hydrogen bonding, contrasting with the amino groups in the target compound .

- Applications : Used in polymer crosslinking and epoxy resins.

Complex Pyrimidine-Bipyridine Hybrids

Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl] (CAS 210295-83-3)

- Structure : Integrates bipyridine and pyrimidine units with propylthio linkers.

- Key Differences : The bipyridine moiety introduces π-conjugation and metal-chelating capabilities, absent in the target compound. The propylthio groups offer flexibility but reduce symmetry .

- Applications: Potential use in photovoltaics or catalysis due to extended conjugation.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents/Linkers | Notable Properties |

|---|---|---|---|---|

| 2,2'-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) | Not provided | C₁₂H₁₈N₈S₂ | 4,6-diaminopyrimidine, thioether | High hydrogen bonding capacity |

| 4,4'-(1,4-Butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bismorpholine | Not provided | C₂₀H₂₈N₄O₂S₂ | Morpholine, thioether | Rigid, low nucleophilicity |

| 1,4-Bis(2-chloroethylthio)butane | 142868-93-7 | C₈H₁₆Cl₂S₂ | Chloroethyl, thioether | Alkylating agent, toxic |

| 4,4'-[1,4-Butanediylbis(oxy)]diphenol | 101848-49-1 | C₁₆H₁₈O₄ | Phenolic hydroxyl, ether | Oxidation-resistant, H-bonding |

| Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl] | 210295-83-3 | C₃₀H₂₈N₆S₂ | Bipyridine, propylthio | π-Conjugated, chelating |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.